4-(4-Methylbenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

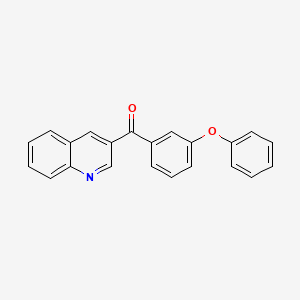

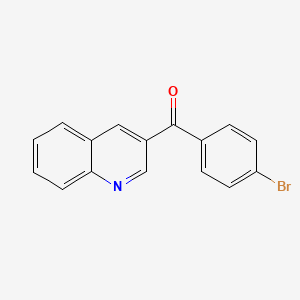

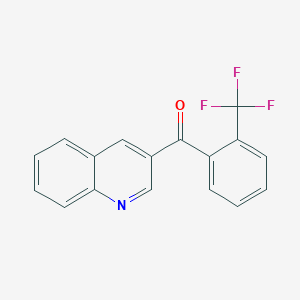

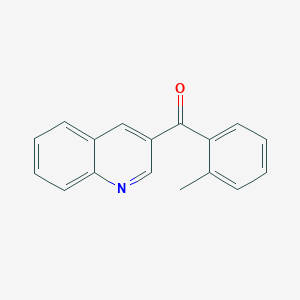

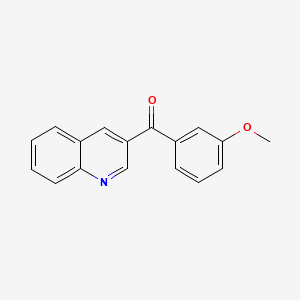

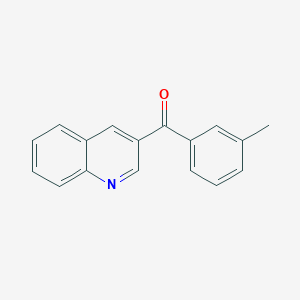

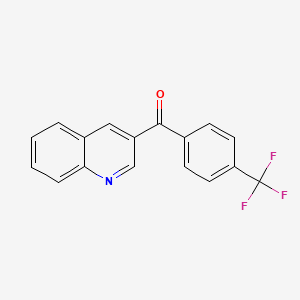

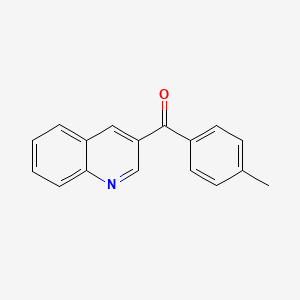

4-(4-Methylbenzoyl)quinoline is a chemical compound with the molecular formula C17H13NO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylbenzoyl)quinoline include a predicted boiling point of 435.2±20.0 °C and a predicted density of 1.171±0.06 g/cm3 . The pKa is predicted to be 2.60±0.13 .

Aplicaciones Científicas De Investigación

4-(4-Methylbenzoyl)quinoline has been studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial, antifungal, and antioxidant properties, which make it a promising candidate for the development of new drugs. It has also been studied for its potential use as an insect repellent, as well as for its ability to reduce the toxicity of certain compounds. Additionally, it has been investigated for its potential use as a dye, and for its ability to catalyze certain organic reactions.

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, which contribute to their diverse biological activities .

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-(4-Methylbenzoyl)quinoline in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been shown to possess antimicrobial, antifungal, and antioxidant properties, which may be beneficial in the development of new drugs. However, it is important to note that the effects of 4-(4-Methylbenzoyl)quinoline on human health have not been extensively studied, and thus its safety is not fully understood.

Direcciones Futuras

Future research on 4-(4-Methylbenzoyl)quinoline should focus on further understanding its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, further research should be conducted to determine the safety of 4-(4-Methylbenzoyl)quinoline in humans. Additionally, further research should be conducted to investigate the potential use of 4-(4-Methylbenzoyl)quinoline as an insect repellent, as well as its ability to catalyze certain organic reactions.

Métodos De Síntesis

4-(4-Methylbenzoyl)quinoline can be synthesized by a process known as the Friedel-Crafts acylation. This process involves the reaction of an aromatic compound, such as benzene, with an acid chloride, such as 4-methylbenzoyl chloride, in the presence of an aluminum chloride catalyst. The reaction results in the formation of the quinoline product, 4-(4-Methylbenzoyl)quinoline, and is typically carried out at temperatures between 50°C and 150°C.

Propiedades

IUPAC Name |

(4-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDRIXYKHJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.